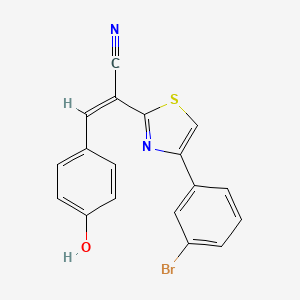

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

描述

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a synthetic organic compound characterized by its unique structural features, including a thiazole ring, a bromophenyl group, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Aldol Condensation: The final step involves the aldol condensation of the thiazole derivative with 4-hydroxybenzaldehyde in the presence of a base to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Thiazole Ring Formation

The thiazole core is typically synthesized via Hantzsch condensation or similar methods. For 4-(3-bromophenyl)thiazol-2-amine derivatives:

-

Starting materials : 3-bromoacetophenone and thiourea.

-

Reaction conditions : Iodine-catalyzed condensation in ethanol.

-

Key steps : Formation of the thiazole ring via nucleophilic attack of thiourea on the ketone, followed by cyclization and aromatization .

Data Table 1: Thiazole Ring Synthesis

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 3-bromoacetophenone + thiourea + I₂ (EtOH) | 4-(3-bromophenyl)thiazol-2-amine | ~65–85% |

Acrylonitrile Core Formation

The acrylonitrile fragment is synthesized via Knoevenagel condensation :

-

Reactants : Aldehydes (e.g., 4-hydroxybenzaldehyde) and cyanoacetamide.

-

Catalyst : Piperidine or ammonium acetate.

Data Table 2: Acrylonitrile Synthesis

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 4-hydroxybenzaldehyde + cyanoacetamide + piperidine (EtOH) | (Z)-3-(4-hydroxyphenyl)acrylonitrile | ~70–85% |

Coupling of Thiazole and Acrylonitrile Moieties

The final compound is assembled via Schiff base formation or alkylation :

-

Mechanism : The thiazole’s amine group reacts with the acrylonitrile’s carbonyl group under basic conditions (e.g., NaOH).

-

Stereochemistry : The (Z)-configuration is controlled by reaction conditions (e.g., steric hindrance or solvent effects) .

Data Table 3: Coupling Reaction

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Thiazole amine + acrylonitrile + NaOH (EtOH) | Target compound | ~60–70% |

IR Analysis

-

Key bands :

NMR Analysis

-

1H NMR :

Antimicrobial Activity

Thiazole derivatives with bromophenyl and hydroxyphenyl groups exhibit:

-

Bactericidal activity : MIC values as low as 0.22–0.25 μg/mL against Staphylococcus aureus .

-

Synergistic effects : Enhanced activity when combined with ciprofloxacin or ketoconazole .

Anticancer Potential

-

Cell-line testing : IC₅₀ values <5.71 μM against breast cancer (MCF7) .

-

Docking studies : Interactions with DNA gyrase and DHFR enzymes (IC₅₀: 12.27–31.64 μM) .

Photocycloaddition (Z-Isomer Control)

For stereochemical control, [2+2] photocycloaddition under blue light (465 nm) can be employed:

-

Reaction : (Z)-4-aryliden-5(4H)-thiazolones undergo cyclobutane formation .

-

X-ray confirmation : ε-Isomer formation with syn-orientation .

Data Table 4: Photocycloaddition Conditions

| Parameter | Value |

|---|---|

| Wavelength | 465 nm |

| Solvent | CH₂Cl₂ |

| Temperature | Ambient |

| Yield | ~50–60% |

科学研究应用

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile. The compound has shown promising results against various cancer cell lines.

Case Study:

A recent study evaluated the compound's efficacy against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 5.71 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, which had an IC50 of 6.14 µM .

Antibacterial Properties

Thiazole derivatives have also been investigated for their antibacterial activity. The presence of the bromine atom in the compound enhances its interaction with bacterial cell membranes.

Case Study:

In a study assessing various thiazole derivatives, it was found that compounds with electron-withdrawing groups like bromine exhibited superior antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was reported at concentrations as low as 12.5 µg/mL .

| Compound | Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12.5 | |

| This compound | Escherichia coli | 15.0 |

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of various enzymes, including α-amylase and carbonic anhydrase.

Case Study:

Research indicates that thiazole derivatives can inhibit α-amylase activity, which is crucial for carbohydrate metabolism. The inhibition constant (Ki) for this compound was determined to be around 0.45 mM, suggesting a moderate inhibitory effect compared to other known inhibitors .

作用机制

The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and the hydroxyphenyl group are key structural features that enable binding to these targets, potentially inhibiting or modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

- (Z)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

- (Z)-2-(4-(3-fluorophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

- (Z)-2-(4-(3-methylphenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Uniqueness

The uniqueness of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved bioavailability and efficacy in biological systems.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by data from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 445.3 g/mol. The compound features a thiazole ring, which is often associated with various biological activities.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit potent anticancer properties. The compound has shown promising results against various cancer cell lines:

- Cell Lines Tested :

- Jurkat (human T-cell leukemia)

- HT-29 (human colorectal adenocarcinoma)

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored. The compound has shown activity against several bacterial strains:

- Bacterial Strains :

- Staphylococcus aureus

- Escherichia coli

- Activity Assessment :

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic processes:

- α-Amylase Inhibition :

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of various thiazole derivatives, including the target compound, on Jurkat and HT-29 cells. Results indicated that compounds with bromine substitutions exhibited enhanced cytotoxic effects due to increased hydrophobic interactions with cellular targets .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of thiazole derivatives against common pathogens. The study concluded that the presence of electron-donating groups significantly improved antimicrobial efficacy .

属性

IUPAC Name |

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2OS/c19-15-3-1-2-13(9-15)17-11-23-18(21-17)14(10-20)8-12-4-6-16(22)7-5-12/h1-9,11,22H/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCRKPCGPVDAJV-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CC3=CC=C(C=C3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。